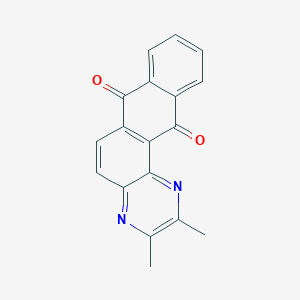
1V22SKS7LW
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione can be synthesized by condensing 1,2-diaminoanthraquinone with various benzil compounds in glacial acetic acid. This reaction typically yields the desired product with high efficiency . Another method involves the use of propylsulfonic acid functionalized nanozeolite clinoptilolite as a heterogeneous catalyst .
Industrial Production Methods
While specific industrial production methods for 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of reusable catalysts such as polyaniline sulfate salt can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives with different substituents.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Scientific Research Applications
2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione involves its interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-f]quinoxaline-7,12-dione: Similar in structure but lacks the dimethyl groups.
2,3-Diphenylnaphtho[2,3-f]quinoxaline-7,12-dione: Contains phenyl groups instead of methyl groups.
Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione: Another derivative with different substituents.
Uniqueness
2,3-Dimethylnaphtho[2,3-f]quinoxaline-7,12-dione is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of dimethyl groups can enhance its solubility and stability compared to other derivatives .
Properties
CAS No. |
89986-91-4 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,3-dimethylnaphtho[3,2-f]quinoxaline-7,12-dione |
InChI |
InChI=1S/C18H12N2O2/c1-9-10(2)20-16-14(19-9)8-7-13-15(16)18(22)12-6-4-3-5-11(12)17(13)21/h3-8H,1-2H3 |
InChI Key |
WDHCRURNPCZZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B8650499.png)
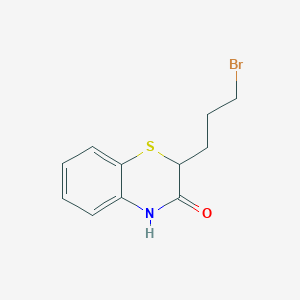
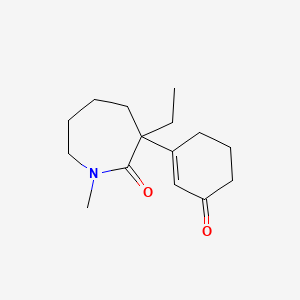
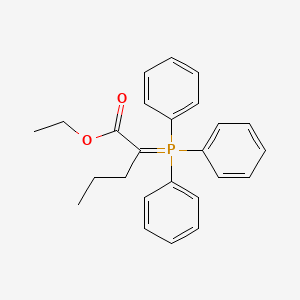
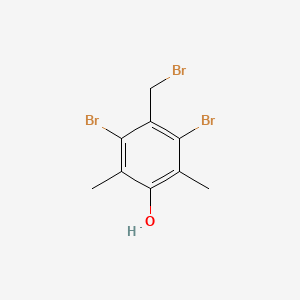
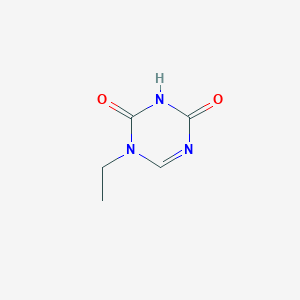
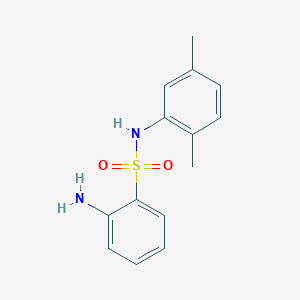
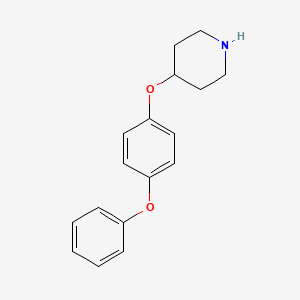
![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)
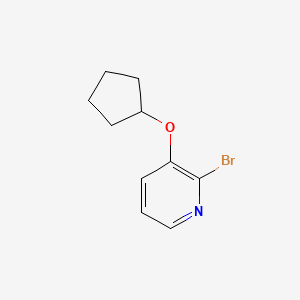
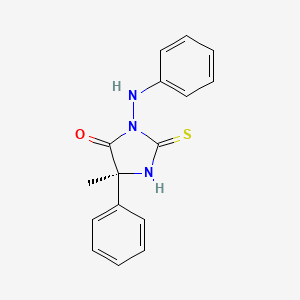

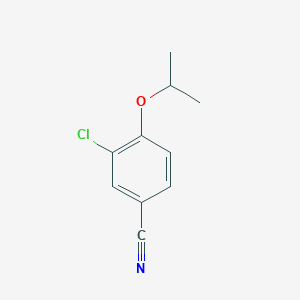
![2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B8650608.png)
